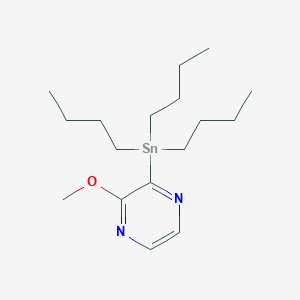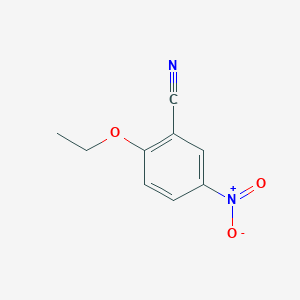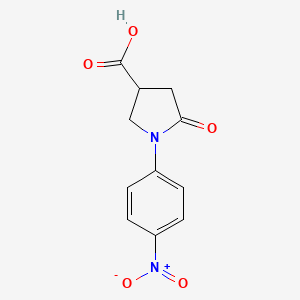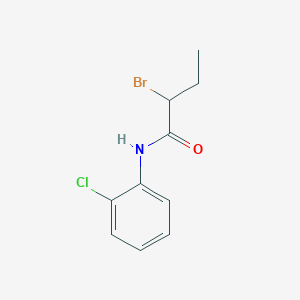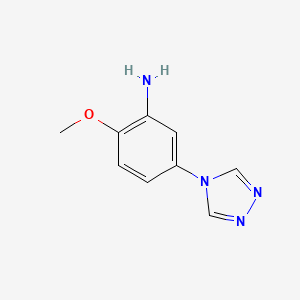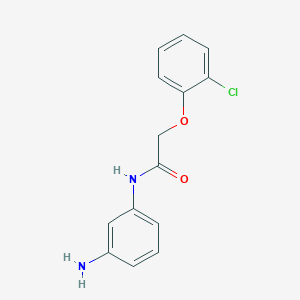
N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide, also known as NAMPA, is a small molecule that has been studied for its potential applications in various areas of scientific research. NAMPA has been used in a variety of experiments, ranging from biochemistry to physiology, and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Biological Effects and Environmental Impacts
Biological and Toxicological Review : A review focused on the toxicology of acetamide and its derivatives highlights the importance and commercial significance of these chemicals, adding substantially to our understanding of the biological consequences of exposure. This includes environmental toxicology data not covered in previous reviews, suggesting a comprehensive overview of acetamide's effects and applications in various contexts (Kennedy, 2001).
Evaluation of Thiophene Analogues : Research on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, which are structurally related to aromatic acetamides, underscores the potential of these compounds for further scientific investigation. The synthesized compounds were evaluated for carcinogenicity, providing a foundation for understanding the biological activity and safety profile of similar acetamide derivatives (Ashby et al., 1978).
Advanced Oxidation Processes : A study on the degradation of acetaminophen, a well-known acetamide derivative, by advanced oxidation processes (AOPs) sheds light on the environmental persistence and potential toxicity of similar compounds. It discusses by-products, biotoxicity, and degradation pathways, contributing to the understanding of environmental impacts and degradation mechanisms of acetamide derivatives (Qutob et al., 2022).
Antituberculosis Activity : The antituberculosis activity of organotin complexes, involving derivatives similar to acetamide compounds, highlights the potential for developing novel therapeutic agents. This review emphasizes the structural diversity and biological activity of organotin complexes, suggesting a pathway for exploring acetamide derivatives in tuberculosis treatment (Iqbal et al., 2015).
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-14(18)9-15(11)19-16(20)10-21-17-12(2)5-4-6-13(17)3/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMWQCMORPDEGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

